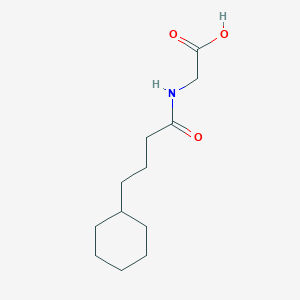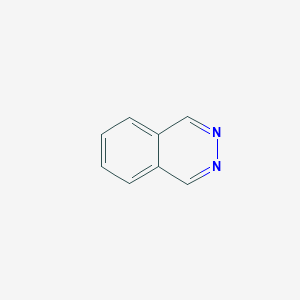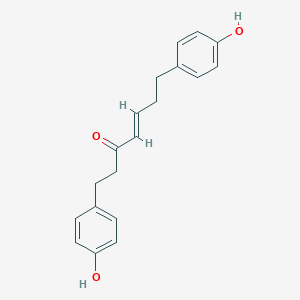![molecular formula C15H12N2OS B143786 1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole CAS No. 136994-92-8](/img/structure/B143786.png)
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole, also known as THB, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. THB is a thiazolo-benzimidazole derivative that exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to interact with the estrogen receptor, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis B.
Advantages and Limitations for Lab Experiments
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under a range of conditions, making it suitable for use in various assays. However, this compound has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for 1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole can be synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with 2-bromo-3-hydroxybenzaldehyde under basic conditions. The resulting intermediate is then subjected to a cyclization reaction with thioamide to yield this compound. The overall yield of the synthesis process is approximately 35%.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
properties
CAS RN |
136994-92-8 |
|---|---|
Molecular Formula |
C15H12N2OS |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-(1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazol-1-yl)phenol |
InChI |
InChI=1S/C15H12N2OS/c18-11-5-3-4-10(8-11)15-17-13-7-2-1-6-12(13)16-14(17)9-19-15/h1-8,15,18H,9H2 |
InChI Key |
YVSMVNPXTNBYHV-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)O |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)O |
synonyms |
1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



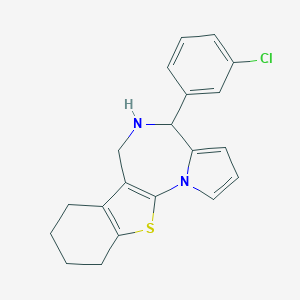
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
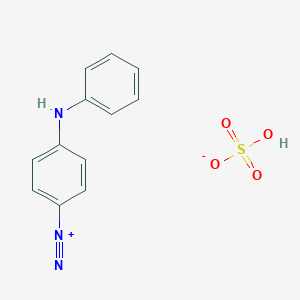
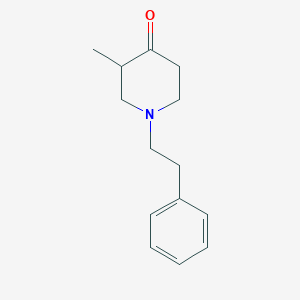


![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

